Hexaphenylcyclotrisiloxane: A Comprehensive Technical Guide
Hexaphenylcyclotrisiloxane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaphenylcyclotrisiloxane, a member of the organosilicon compound family, is a cyclic siloxane with the chemical formula (C₆H₅)₆Si₃O₃. This white, crystalline solid is characterized by a stable six-membered ring composed of alternating silicon and oxygen atoms, with two phenyl groups attached to each silicon atom. Its unique structural features impart a high degree of thermal stability, chemical resistance, and specific solubility characteristics, making it a compound of significant interest in materials science, organic synthesis, and increasingly, in the pharmaceutical and drug development sectors. This technical guide provides an in-depth overview of the fundamental properties of hexaphenylcyclotrisiloxane, including its synthesis, characterization, and key applications relevant to researchers and professionals in drug development.
Chemical and Physical Properties
Hexaphenylcyclotrisiloxane is a well-defined chemical entity with distinct physical properties. These properties are crucial for its handling, processing, and application in various fields.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₆H₃₀O₃Si₃ | [1] |
| Molecular Weight | 594.88 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 188-192 °C | |
| Boiling Point | 300 °C at 1 mmHg | |
| Density | 1.23 g/cm³ | |
| Solubility | Insoluble in water. Slightly soluble in benzene (B151609) and sparingly soluble in chloroform. | [2] |
| CAS Number | 512-63-0 | [1] |
| PubChem CID | 68187 | [1] |
Synthesis and Purification
The synthesis of hexaphenylcyclotrisiloxane is most commonly achieved through the hydrolysis of diphenyldichlorosilane. This reaction proceeds via the initial formation of diphenylsilanediol (B146891), which then undergoes condensation to form the cyclic trimer.
Experimental Protocol: Synthesis via Hydrolysis of Diphenyldichlorosilane
Materials:
-
Diphenyldichlorosilane
-
Water
-
Sodium Bicarbonate
Procedure:
-
In a reaction vessel, dissolve diphenyldichlorosilane in acetone.
-
Slowly add water to the solution while stirring vigorously. The hydrolysis reaction is exothermic and will produce hydrochloric acid as a byproduct.
-
The crude diphenylsilanediol will precipitate out of the solution.
-
Filter the crude product and wash with water to remove the majority of the hydrochloric acid.
-
To neutralize the remaining acid, dissolve the crude, wet diphenylsilanediol in acetone and add sodium bicarbonate until the pH of the solution is approximately 6.5.
-
Filter the mixture to remove the inorganic salts.
-
The acetone solution containing the diphenylsilanediol is then heated to facilitate the condensation reaction, which leads to the formation of hexaphenylcyclotrisiloxane. The reaction can be monitored by techniques such as thin-layer chromatography.
-
Upon completion of the reaction, the hexaphenylcyclotrisiloxane can be isolated by removal of the solvent under reduced pressure.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude hexaphenylcyclotrisiloxane
-
Ethanol (B145695) or a mixture of ethanol and diethyl ether
Procedure:
-
Dissolve the crude hexaphenylcyclotrisiloxane in a minimal amount of hot ethanol or an ethanol/diethyl ether mixture.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, the solution can be placed in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure hexaphenylcyclotrisiloxane.
Spectral Characterization
The structure and purity of hexaphenylcyclotrisiloxane are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 7.2 - 7.8 | Multiplet | Aromatic protons of the phenyl groups |
| ¹³C | ~128 - 135 | Multiple | Aromatic carbons of the phenyl groups |
| ²⁹Si | Not available in searches | - | Silicon atoms in the siloxane ring |
Interpretation:
-
The ¹H NMR spectrum is characterized by a complex multiplet in the aromatic region, which is expected due to the presence of multiple, chemically similar phenyl groups.
-
The ¹³C NMR spectrum shows a series of signals in the aromatic region, corresponding to the different carbon environments within the phenyl rings.
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| ~3070-3050 | C-H stretch (aromatic) | Medium |
| ~1590 | C=C stretch (aromatic ring) | Medium |
| ~1430 | Si-Phenyl stretch | Strong |
| ~1130 | Si-O-Si stretch (asymmetric) | Strong |
| ~1030 | Si-O-Si stretch (symmetric) | Strong |
| ~740, ~700 | C-H bend (aromatic) | Strong |
Interpretation: The FTIR spectrum of hexaphenylcyclotrisiloxane is dominated by strong absorptions corresponding to the Si-O-Si stretching vibrations of the cyclosiloxane ring and the vibrations associated with the phenyl groups attached to the silicon atoms.
Mass Spectrometry (MS)
The mass spectrum of hexaphenylcyclotrisiloxane would show a molecular ion peak (M⁺) at m/z 594.88. The fragmentation pattern would likely involve the loss of phenyl groups and rearrangements of the siloxane core. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the purity and identity of the compound[3][4][5][6].
Crystal Structure
The three-dimensional structure of hexaphenylcyclotrisiloxane has been determined by single-crystal X-ray diffraction. The crystallographic data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 130352 [1]. The crystal structure reveals a nearly planar six-membered (Si-O)₃ ring with the phenyl groups arranged in a propeller-like fashion.
Applications in Drug Development
The unique properties of hexaphenylcyclotrisiloxane make it a valuable material in the pharmaceutical industry, particularly in the field of drug delivery and as a pharmaceutical intermediate[7][8].
Drug Delivery Systems
Hexaphenylcyclotrisiloxane can be utilized as a building block for the creation of more complex drug delivery systems. Its rigid and well-defined structure can be functionalized to create scaffolds for controlled drug release. While specific signaling pathways are not directly modulated by hexaphenylcyclotrisiloxane itself, its role as a carrier can influence the bioavailability and targeting of active pharmaceutical ingredients (APIs).
Pharmaceutical Intermediate
Due to its stable core and reactive phenyl groups (which can be modified), hexaphenylcyclotrisiloxane can serve as a starting material or intermediate in the synthesis of more complex pharmaceutical compounds[2].
Biocompatibility and Toxicology
The biocompatibility and toxicology of siloxanes are of critical importance for their use in pharmaceutical applications. While extensive data on hexaphenylcyclotrisiloxane specifically is limited, phenyl-substituted siloxanes are generally considered to have low toxicity[9]. However, as with any excipient or drug delivery vehicle, thorough toxicological assessment is necessary for any new formulation. It is noted that some cyclic siloxanes have been investigated for potential endocrine-disrupting properties and reproductive effects, though these concerns are often associated with lower molecular weight, more volatile methylsiloxanes[9][10]. The high melting and boiling points of hexaphenylcyclotrisiloxane suggest a low volatility.
Conclusion
Hexaphenylcyclotrisiloxane is a versatile organosilicon compound with a unique combination of thermal stability, chemical resistance, and a well-defined structure. These properties make it a valuable material for a range of applications, including as a component in advanced materials and, significantly, in the pharmaceutical industry. For drug development professionals, its potential as a scaffold for drug delivery systems and as a synthetic intermediate warrants further investigation. This guide provides a foundational understanding of its core properties, synthesis, and characterization, which is essential for harnessing its potential in the development of new and improved therapeutic products. Further research into its specific biological interactions and the development of targeted drug delivery systems based on this platform are promising areas for future exploration.
References
- 1. Hexaphenylcyclotrisiloxane | C36H30O3Si3 | CID 68187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CYCLIC SILOXANES (CYCLOSILOXANES) - Ataman Kimya [atamanchemicals.com]
- 3. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. silicones.eu [silicones.eu]
- 6. Semi-quantitative Analysis of Low-molecular-weight Cyclic Siloxane in Silicone Rubber via Pyrolysis GC/MS | JEOL Resources [jeolusa.com]
- 7. researchgate.net [researchgate.net]
- 8. Most Important Biomedical and Pharmaceutical Applications of Silicones | MDPI [mdpi.com]
- 9. www2.mst.dk [www2.mst.dk]
- 10. biomonitoring.ca.gov [biomonitoring.ca.gov]
